5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide
Description
5-Methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring an indole core substituted with a methoxy group at position 5 and an isopropyl group at the N1 position. The carboxamide group at position 3 links the indole scaffold to a 1,2,4-triazole moiety.
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
5-methoxy-1-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)indole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-9(2)20-7-12(14(21)18-15-16-8-17-19-15)11-6-10(22-3)4-5-13(11)20/h4-9H,1-3H3,(H2,16,17,18,19,21) |
InChI Key |
PACPXYVRNBETFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Biological Activity
5-Methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a unique combination of an indole moiety and a triazole ring, which have been associated with various pharmacological properties. The exploration of its biological activity encompasses antibacterial, antifungal, and potential anticancer effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An indole core, which is known for its diverse biological activities.
- A 1,2,4-triazole ring that enhances the compound's interaction with biological targets.
Antibacterial Activity
Research has shown that compounds containing the indole and triazole frameworks exhibit notable antibacterial properties. In particular, derivatives similar to 5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide have been evaluated against various bacterial strains.
Table 1: Antibacterial Efficacy Against Common Pathogens
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Methoxy-1-(propan-2-yl)-N-(triazole) | Staphylococcus aureus | 3.90 |
| Mycobacterium tuberculosis | 0.98 | |
| Escherichia coli | 10.00 |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and shows promising activity against Mycobacterium tuberculosis.
Antifungal Activity
The triazole derivatives have also been recognized for their antifungal properties. Studies indicate that the incorporation of the triazole ring enhances the antifungal activity of compounds against various fungal pathogens.
Table 2: Antifungal Activity Comparison
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 5-Methoxy-1-(propan-2-yl)-N-(triazole) | Candida albicans | 5.00 |
| Aspergillus niger | 7.50 |
These results suggest that the compound can inhibit the growth of pathogenic fungi effectively.
Anticancer Potential
Recent studies have explored the anticancer potential of indole-based compounds. The ability of 5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide to induce apoptosis in cancer cells has been investigated.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methoxy-1-(propan-2-yl)-N-(triazole) | A549 (Lung cancer) | 15.00 |
| MCF7 (Breast cancer) | 12.50 |
The IC50 values indicate significant cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for further anticancer drug development.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within microbial and cancer cells. The triazole ring enhances lipophilicity and modulates electron density, facilitating better membrane permeability and interaction with target proteins involved in cell proliferation and survival.
Case Studies
A recent study highlighted the synthesis and evaluation of various indole-triazole derivatives, including our compound of interest. The study demonstrated that modifications in the side chains significantly influenced the biological activity, emphasizing the importance of structural optimization in drug design.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity: The isopropyl group increases hydrophobicity compared to polar cyano or morpholine substituents in analogs .
- Metabolic Stability : The triazole moiety may confer resistance to oxidative metabolism relative to furan or thioacetamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
